molecular formula C25H22ClFN2 B10910831 1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10910831
M. Wt: 404.9 g/mol
InChI Key: HKYWMYQJTBVHBR-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide, such as 2-chloro-6-fluorobenzyl chloride.

    Substitution reactions: The methyl groups on the phenyl rings can be introduced through Friedel-Crafts alkylation reactions using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chloro or fluoro substituents can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrazole ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H22ClFN2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H22ClFN2/c1-16-7-4-9-19(13-16)24-18(3)25(20-10-5-8-17(2)14-20)29(28-24)15-21-22(26)11-6-12-23(21)27/h4-14H,15H2,1-3H3

InChI Key

HKYWMYQJTBVHBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=CC(=C4)C)C

Origin of Product

United States

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